molecular formula C5H9NaO3 B3041810 Sodium 5-hydroxypentanoate CAS No. 37435-69-1

Sodium 5-hydroxypentanoate

Cat. No. B3041810
CAS RN: 37435-69-1
M. Wt: 140.11 g/mol
InChI Key: ZJDDLWNQIJLIQU-UHFFFAOYSA-M
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Description

Sodium 5-hydroxypentanoate is a compound with the molecular formula C5H9NaO3 . It is stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of Sodium 5-hydroxypentanoate is represented by the InChI code 1S/C5H10O3.Na/c6-4-2-1-3-5(7)8;/h6H,1-4H2,(H,7,8);/q;+1/p-1 . The molecular weight is 140.11 .


Physical And Chemical Properties Analysis

Sodium 5-hydroxypentanoate is a solid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Benzyl Diisopropyl 5-Phosphonopentanoate

    A compound synthesized from 5-bromopentanoic acid, which is related to 5-hydroxypentanoate. It's a potential enzyme inhibitor due to its structure being an analog of succinyl phosphate (Weyna et al., 2007).

  • Extraction of Bio-based Chemicals

    5-Hydroxymethylfurfural, a molecule similar to 5-hydroxypentanoate, is extracted from aqueous solutions for applications like biofuels and bio-based polymers. The extraction processes, such as countercurrent extraction, are crucial for isolating valuable compounds (Sindermann et al., 2016).

Medical and Biological Research

  • Role in Neuroprotective Agents

    Compounds like sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate, which share structural similarities with sodium 5-hydroxypentanoate, have been studied for their protective effects in models of cerebral ischemia. They demonstrate potential therapeutic benefits in stroke prevention (Gao et al., 2017).

  • Antidepressant Effects of Similar Compounds

    Studies on sodium butyrate, a structurally similar compound to sodium 5-hydroxypentanoate, show antidepressant-like effects in combination with estrogen in rat models. These effects are mediated through serotonin receptors (Zhu et al., 2009).

Safety And Hazards

Sodium 5-hydroxypentanoate has been classified with the GHS07 pictogram. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

sodium;5-hydroxypentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3.Na/c6-4-2-1-3-5(7)8;/h6H,1-4H2,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDDLWNQIJLIQU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 5-hydroxypentanoate

CAS RN

37435-69-1
Record name sodium 5-hydroxypentanoate
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

A suspension of 800 mg (8.0 mmol) of δ-valerolactone in 8 mL (8.0 mmol, 1.0 equiv) of 1N aqueous sodium hydroxide was heated at 65° C. overnight. The clear solution was cooled and concentrated. Toluene was added and the resultant slurry was concentrated to give a white solid: IR (nujol mull) 1550 cm-1.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 5-hydroxypentanoate
Reactant of Route 2
Sodium 5-hydroxypentanoate
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Sodium 5-hydroxypentanoate
Reactant of Route 4
Sodium 5-hydroxypentanoate
Reactant of Route 5
Sodium 5-hydroxypentanoate
Reactant of Route 6
Sodium 5-hydroxypentanoate

Citations

For This Compound
3
Citations
N Gourlaouën, D Florentin… - Journal of carbohydrate …, 1998 - Taylor & Francis
… was added to a stirred suspension of sodium 5-hydroxypentanoate (2.4 g, 14.5 mmol) in DMF (30 mL). The solvent was evaporated and the residue was dissolved in 60 mL of water and …
Number of citations: 1 www.tandfonline.com
H Lemoine, D Markovic, B Deguin - The Journal of Organic …, 2014 - ACS Publications
Mild and chemoselective opening of lactones with sodium trimethylsilanolate in high yields and aprotic solvents is described. Kinetic studies demonstrate that the B Ac 2 mechanistic …
Number of citations: 13 pubs.acs.org
P Soucy, TL Ho… - Canadian Journal of …, 1972 - cdnsciencepub.com
Par oxydation avec le nitrate cérique d'ammonium, la cyclohexanone, la cyclopentanone, et la norbornanone donnent des acides nitrato-carboxyliques correspondants. L'oxydation de l'…
Number of citations: 41 cdnsciencepub.com

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